molecular formula C9H11FN2O4 B052696 2',3'-Dideoxy-3'-fluorouridine CAS No. 41107-56-6

2',3'-Dideoxy-3'-fluorouridine

Cat. No. B052696
CAS RN: 41107-56-6
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-SHYZEUOFSA-N
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Description

2',3'-Dideoxy-3'-fluorouridine (ddFUR) is a modified nucleoside analog of uridine, a naturally occurring nucleoside found in RNA and DNA. It is a member of the pyrimidine family of nucleoside analogs and has been studied extensively in the fields of biochemistry and molecular biology. Its unique properties make it a valuable tool for research in the fields of gene expression, drug development, and cancer therapy.

Scientific Research Applications

  • Antitumor Properties : Fluorinated pyrimidine nucleosides, including 2',3'-Dideoxy-3'-fluorouridine derivatives, have been synthesized and evaluated for their antitumor potential. Some of these compounds have shown promising results in preclinical studies against various cancer models (Cook, Holman, & Kramer, 1980).

  • Inhibition of HIV Replication : Studies have found that certain 3'-fluoro-modified nucleosides, including this compound derivatives, are effective and selective inhibitors of HIV replication. These compounds have shown low cytotoxicity and high potency in inhibiting HIV-reverse transcriptase, a key enzyme in the life cycle of the virus (Matthes, Lehmann, von Janta-Lipinski, & Scholz, 1989).

  • Activity Against Hepatitis B Virus (HBV) : Research has indicated that certain 2',3'-dideoxy-L-pyrimidine nucleosides, including derivatives of this compound, demonstrate potent activity against HBV. These compounds have shown potential as anti-HIV and anti-HBV agents, with low cytotoxicity and minimal inhibitory effects on host mitochondrial DNA synthesis (Lin, Luo, Liu, Pai, Dutschman, & Cheng, 1994).

  • Selective Anti-HIV Properties : Some derivatives of this compound, such as 5-Chloro-2',3'-dideoxy-3'-fluorouridine, have been identified as selective inhibitors of HIV replication. These compounds have been noted for their high selectivity index and low cytotoxicity, making them potential candidates for anti-HIV therapy (Daluge, Purifoy, Savina, St. Clair, Parry, Dev, Novák, Ayers, Reardon, & Roberts, 1994).

  • Anticancer Activity of Modified Derivatives : Modified derivatives of this compound, such as its 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates, have been synthesized and evaluated for their anticancer activity. Some of these novel compounds have shown promising cytotoxic activity in various human cancer cell lines, highlighting their potential in cancer therapy (Lewandowska, Ruszkowski, Baraniak, Czarnecka, Kleczewska, & Celewicz, 2013).

Safety and Hazards

2’,3’-Dideoxy-3’-fluorouridine is a nucleoside analog reverse transcriptase inhibitor that has demonstrated selective anti-human immunodeficiency virus (HIV) activity in vitro and favorable safety profiles in monkeys and mice .

properties

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034059
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41107-56-6, 207128-22-1
Record name 2′,3′-Dideoxy-3′-fluorouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41107-56-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2',3'-dideoxyuridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Record name 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran
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Record name 2',3'-Dideoxy-3'-fluorouridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2',3'-dideoxy-3'-fluorouridine (also known as 3'-FFdUrd) exert its antiviral effect?

A1: 3'-FFdUrd itself is not directly antiviral. It acts as a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active form, 3'-FFdUTP, inhibits viral DNA polymerase, the enzyme responsible for replicating the viral genome. [] Notably, 3'-FFdUTP shows potent inhibition against Hepatitis B virus (HBV) DNA polymerase with an ID50 of 25 μM, highlighting its potential as an anti-HBV agent. []

Q2: Has this compound shown any promising results against drug-resistant viruses?

A3: Yes, a derivative of this compound, named 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83), exhibited activity against human immunodeficiency virus (HIV) strains resistant to AZT, 2',3'-dideoxyinosine (ddI), and 2',3'-dideoxycytosine (ddC). [] Furthermore, attempts to induce resistance to 935U83 in both AZT-sensitive and AZT-resistant HIV strains were unsuccessful. [] These findings suggest a high barrier to resistance development, a crucial feature for antiviral therapies.

Q3: What are the potential advantages of 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) over existing HIV treatments like AZT?

A3: Preclinical studies suggest several potential advantages of 935U83:

  • Improved Toxicity Profile: 935U83 demonstrated significantly lower toxicity compared to AZT in in vitro human erythrocyte progenitor assays. [] Animal studies also showed a favorable safety profile for 935U83, with only mild, reversible side effects observed even at high doses. []
  • High Barrier to Resistance: Unlike AZT, 935U83 appears to have a high barrier to resistance development, as researchers were unable to generate resistant HIV strains in laboratory settings. []
  • Favorable Pharmacokinetic Properties: 935U83 showed good oral bioavailability in both mice (86%) and monkeys (60%). []

Q4: Are there any studies investigating the interaction of this compound derivatives with drug-metabolizing enzymes?

A5: While specific studies on this compound and drug-metabolizing enzyme interactions are limited in the provided research, the fact that it undergoes glucuronidation suggests involvement of UDP-glucuronosyltransferases (UGTs). [] Further research is needed to fully characterize these interactions and their potential implications.

Q5: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound analogs?

A7: While the provided research doesn't delve into detailed SAR studies, the synthesis and evaluation of 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) provide some insights. [] The addition of a chlorine atom at the 5-position of the uracil ring appears to significantly improve the in vitro anti-HIV activity and pharmacokinetic profile compared to the parent this compound. This finding highlights the potential of structural modifications in enhancing the therapeutic properties of this class of compounds.

Q6: What analytical techniques are used to study 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83)?

A8: Researchers have employed high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to measure 935U83 levels in human plasma. [] This technique enables accurate quantification of the drug and its metabolites in biological samples, which is crucial for understanding its pharmacokinetic properties. Additionally, the synthesis of tritium-labelled 935U83 has been described, allowing for sensitive detection and tracking of the compound in biological systems. []

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